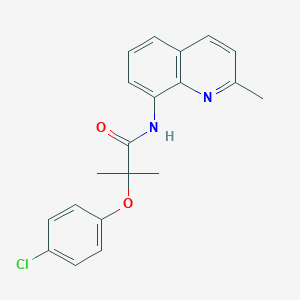
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a quinoline ring system, a chlorophenoxy group, and a propanamide moiety. Its structure suggests potential biological activity.
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide: , also known by its chemical formula , is a synthetic compound with interesting properties.
Preparation Methods
- One notable method for synthesizing this compound involves the reaction of 4-chlorophenol with 2-methylquinoline to form the chlorophenoxyquinoline intermediate.
- Subsequently, the intermediate reacts with 2-methylpropanoyl chloride (or its equivalent) to yield the final product.
- Industrial production methods may involve variations of this synthetic route, optimizing yields and scalability.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the quinoline ring may undergo oxidation or reduction.
Amide Hydrolysis: The propanamide functionality can be hydrolyzed under acidic or basic conditions.
- Common reagents include base , acid , and oxidizing/reducing agents .
- Major products include derivatives with modified substituents on the quinoline ring or amide group.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Biology: Investigating its effects on cellular processes, such as apoptosis or enzyme inhibition.
Industry: It may find applications in agrochemicals, dyes, or materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For instance:
Enzymes: It could inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling Pathways: Modulating cellular responses via receptor binding.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as the chlorophenoxy moiety and the specific quinoline substitution pattern.
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-13-7-8-14-5-4-6-17(18(14)22-13)23-19(24)20(2,3)25-16-11-9-15(21)10-12-16/h4-12H,1-3H3,(H,23,24) |
InChI Key |
TYERZGMXEKZKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11453835.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)isoleucinamide](/img/structure/B11453836.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11453841.png)

![7-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11453851.png)
![2-Amino-3-[(4-fluorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11453853.png)
![5-(Butan-2-ylsulfanyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11453862.png)
![ethyl 6-(2-methylbenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453871.png)
![1-benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11453877.png)
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-({[(1Z)-1-phenylethylidene]amino}oxy)phenyl]butanamide](/img/structure/B11453882.png)
![1-methyl-3-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1H-indole](/img/structure/B11453885.png)
![7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11453890.png)
![N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11453894.png)
![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B11453905.png)
